3-Amino-1-(3-chlorophenyl)urea is an organic compound with the molecular formula and a molecular weight of 175.61 g/mol. It is classified as a substituted urea derivative, featuring an amino group and a chlorinated aromatic ring. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
The compound can be sourced from chemical suppliers and is often utilized in research settings. It falls under the category of organic compounds, specifically within the class of ureas, which are characterized by the presence of the functional group -NH2C(=O)-. The presence of the chlorine atom in its structure influences its reactivity and biological properties, making it a subject of interest in synthetic organic chemistry.
The synthesis of 3-Amino-1-(3-chlorophenyl)urea typically involves the reaction of 3-chloroaniline with an isocyanate derivative. One common method includes:
In industrial settings, this synthesis can be scaled up using similar routes, although safety measures are crucial due to the toxicity of phosgene. Alternative reagents such as triphosgene or other carbonylating agents may be employed to mitigate risks associated with phosgene use.
The molecular structure of 3-Amino-1-(3-chlorophenyl)urea features:
The InChI representation for this compound is InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12)
which provides insight into its connectivity and arrangement.
HEDZDBXQLRNBHC-UHFFFAOYSA-N
3-Amino-1-(3-chlorophenyl)urea can participate in various chemical reactions:
The mechanism of action for 3-Amino-1-(3-chlorophenyl)urea largely depends on its biological targets. It may interact with various enzymes or receptors due to its amino and chlorinated phenyl groups, potentially leading to:
Research into its specific mechanisms continues as scientists explore its potential therapeutic applications.
Relevant data indicate that the compound's properties make it suitable for various applications in research and industry .
3-Amino-1-(3-chlorophenyl)urea has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3